BMT-145027
Description
BMT-145027 (CAS: 2018282-44-3) is a metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM) developed as part of the 1H-pyrazolo[3,4-b]pyridine chemotype. It exhibits an EC50 of 47 nM and lacks inherent agonist activity, distinguishing it from earlier allosteric modulators . Preclinical studies demonstrate its efficacy in improving cognitive function, particularly in rodent models of learning and memory, where it significantly increased novel object exploration time . Its high stability, moderate planarity, and selectivity for mGluR5 make it a promising candidate for neurological disorders such as schizophrenia .
Properties
Molecular Formula |
C23H14ClF3N4 |
|---|---|
Molecular Weight |
438.8382 |
SMILES |
ClC(C=C1)=C(C(F)(F)F)C=C1C2=NNC3=C2C(C4CC4)=C(C#N)C(C5=CC=CC=C5)=N3 |
Appearance |
Solid powder |
Synonyms |
BMT-145027; BMT145027; BMT 145027.; 3-(4-chloro-3-(trifluoromethyl)phenyl)-4-cyclopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
Origin of Product |
United States |
Scientific Research Applications
Cognitive Enhancement
BMT-145027 has been studied for its cognitive-enhancing properties. Preclinical studies indicate that it can improve performance in tasks assessing learning and memory, particularly in rodent models. The compound's ability to modulate mGluR5 activity suggests it may help counteract cognitive deficits associated with disorders like schizophrenia .
Schizophrenia Treatment
The role of mGluR5 in regulating glutamatergic signaling has made it an attractive target for schizophrenia treatment. This compound's positive allosteric modulation may help restore balance in glutamate transmission, potentially alleviating symptoms associated with this disorder .
Neuroprotection
Research indicates that compounds targeting mGluR5 can offer neuroprotective effects under certain conditions. This compound's modulation of this receptor may provide protective benefits against excitotoxicity and neurodegeneration, although further studies are needed to establish these effects conclusively .
Case Study 1: Cognitive Function in Rodent Models
In a study examining the effects of this compound on cognitive performance, researchers utilized the novel object recognition test to assess memory function in mice. Results demonstrated that administration of this compound significantly improved recognition memory compared to control groups, suggesting its potential utility in treating cognitive impairments .
Case Study 2: Safety and Toxicology
A one-month pre-Investigational New Drug (IND) toxicology study was conducted to evaluate the safety profile of this compound. The study revealed drug-induced liver injury at all tested doses (3–30 mg/kg), highlighting the importance of careful dosage management in future clinical applications .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Key mGluR Modulators
Key Findings:
This novel binding mechanism may reduce off-target effects and enhance therapeutic specificity . In contrast, CPPHA and MPEP exhibit activity at their respective sites, with MPEP acting as a negative modulator .
Functional Outcomes :
- This compound demonstrated robust cognitive enhancement in rodents, a critical advantage for treating disorders like schizophrenia .
- MPEP and CPPHA lack comparable in vivo cognitive data, though MPEP is associated with anxiolytic effects .
Selectivity :
- This compound shows high selectivity for mGluR5 over other mGluR subtypes, whereas BINA (a mGluR2 PAM) highlights the importance of subtype-specific targeting in avoiding cross-reactivity .
Research Implications and Limitations
- Advantages of this compound: Its novel binding site and cognitive efficacy position it as a superior candidate for further development. The lack of agonist activity reduces risks of receptor overactivation .
- Gaps in Literature : Direct comparisons with MPEP/CPPHA in identical preclinical models are unavailable, limiting mechanistic insights .
Q & A
Basic Research Questions
Q. How to formulate a clear and focused research question for studying BMT-145027?
- Methodological Answer : Begin by identifying gaps in existing literature, such as unexplored mechanisms of action or synthesis challenges. Ensure the question is resolvable, precise, and aligned with academic relevance (e.g., "How does this compound interact with [specific biological target] under varying pH conditions?"). Use iterative refinement: test preliminary questions against available data sources and adjust scope based on feasibility .
Q. What are the essential components of experimental design for this compound studies?
- Methodological Answer : Define objectives (e.g., pharmacokinetics, structural stability), variables (independent/dependent), and controls (e.g., solvent effects, temperature gradients). Use factorial designs to test multiple variables systematically. Ensure reproducibility by documenting protocols for synthesis, characterization (e.g., NMR, HPLC), and statistical power calculations for sample sizes .
Q. How to conduct a literature review focused on this compound?
- Methodological Answer : Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound AND (synthesis OR toxicity)"). Prioritize primary sources for experimental protocols and secondary reviews for mechanistic hypotheses. Critically assess data quality: check for peer review, methodology transparency, and conflict-of-interest disclosures .
Q. How to ensure experimental reproducibility in this compound research?
- Methodological Answer : Adhere to standardized protocols (e.g., IUPAC guidelines for chemical synthesis). Report detailed conditions (temperature, catalyst ratios, reaction times) and instrument calibration data. Share raw datasets and code for statistical analysis in supplementary materials. Cross-validate results with independent replicates or orthogonal techniques (e.g., LC-MS vs. UV-Vis) .
Advanced Research Questions
Q. How to analyze contradictory data in this compound studies (e.g., conflicting bioactivity results)?
- Methodological Answer : Apply triangulation: compare results across methodologies (e.g., in vitro vs. in vivo assays). Investigate contextual variables (e.g., cell line specificity, batch-to-batch compound purity). Use sensitivity analysis to identify outlier-prone parameters. Publish negative results to clarify discrepancies and refine hypotheses .
Q. What methodological strategies optimize synthesis protocols for this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to identify critical reaction parameters (e.g., solvent polarity, catalyst loading). Use green chemistry principles (e.g., atom economy) to minimize waste. Validate intermediates with spectroscopic fingerprints (e.g., IR, X-ray crystallography) and computational modeling (DFT for transition states) .
Q. How to validate the purity and structural identity of this compound?
- Methodological Answer : Combine chromatographic (HPLC purity >95%) and spectroscopic methods (¹H/¹³C NMR, HRMS). For novel compounds, provide elemental analysis and X-ray diffraction data. Compare spectral data with published reference standards or computational predictions (e.g., ChemDraw simulations) .
Q. What statistical approaches are robust for interpreting dose-response data of this compound?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Account for heteroscedasticity with weighted least squares. Apply Bayesian modeling for uncertainty quantification in low-sample studies. Report confidence intervals and effect sizes instead of relying solely on p-values .
Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) in this compound research?
- Methodological Answer : Use pathway enrichment tools (e.g., KEGG, STRING) to map biological interactions. Apply machine learning (PLS-DA, random forests) for feature selection in high-dimensional datasets. Validate findings with targeted assays (e.g., qPCR for gene expression) and cross-reference with existing databases (UniProt, PubChem) .
Methodological Notes
- Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets. Use repositories like Zenodo or Figshare with persistent identifiers (DOIs) .
- Ethical Compliance : Declare conflicts of interest and adhere to institutional guidelines for chemical safety and disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
